6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one
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Description
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C24H16Cl2N2O2 and its molecular weight is 435.3. The purity is usually 95%.
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Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Pinacol boronic esters are bench-stable, easy to purify, and commercially available. They have found applications in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. The stability of the boronic ester moiety enhances their utility in chemical transformations .
- Protodeboronation : While boranes efficiently undergo protodeboronation, boronic esters typically do not. However, recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for the removal of the boron moiety, enabling further synthetic steps .
- Total Synthesis of Natural Products : The compound’s complex structure provides an exciting challenge for total synthesis. Researchers have used it as a key intermediate in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .
Organic Synthesis and Catalysis
Natural Product Synthesis
These applications highlight the versatility and potential impact of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one in various scientific domains. Further research will undoubtedly uncover additional uses for this intriguing compound. 🌟 .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the isoxazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-chlorophenylhydrazine", "2-chlorobenzaldehyde", "ethyl acetoacetate", "acetic anhydride", "sodium ethoxide", "4-chloroaniline", "benzaldehyde", "2-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium methoxide", "acetic acid", "sodium hydroxide", "4-chlorobenzoic acid", "2-aminobenzoic acid", "2-chloro-4,5-dihydroisoxazole" ], "Reaction": [ "Synthesis of 2-chlorophenylhydrazine by reacting 2-chlorobenzaldehyde with hydrazine hydrate", "Synthesis of ethyl 2-chloro-2-(2-chlorophenyl)acetate by reacting 2-chlorophenylhydrazine with ethyl acetoacetate", "Synthesis of 5-(2-chlorophenyl)-4,5-dihydroisoxazole by reacting ethyl 2-chloro-2-(2-chlorophenyl)acetate with acetic anhydride and sodium ethoxide", "Synthesis of 4-chloro-N-(2-chlorophenyl)benzamide by reacting 4-chloroaniline with benzaldehyde", "Synthesis of 2-nitro-4-phenylquinoline by reacting 2-nitrobenzaldehyde with ethyl cyanoacetate and sodium methoxide", "Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 5-(2-chlorophenyl)-4,5-dihydroisoxazole with 2-nitro-4-phenylquinoline in the presence of acetic acid and sodium hydroxide, followed by reduction with sodium dithionite and acetic acid, and finally cyclization with 4-chlorobenzoic acid" ] } | |
CAS RN |
402951-63-7 |
Product Name |
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one |
Molecular Formula |
C24H16Cl2N2O2 |
Molecular Weight |
435.3 |
IUPAC Name |
6-chloro-3-[5-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-15-10-11-19-17(12-15)22(14-6-2-1-3-7-14)23(24(29)27-19)20-13-21(30-28-20)16-8-4-5-9-18(16)26/h1-12,21H,13H2,(H,27,29) |
InChI Key |
OFUKKSPZMKXLAN-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
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